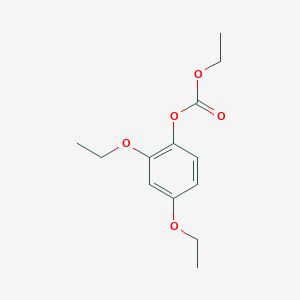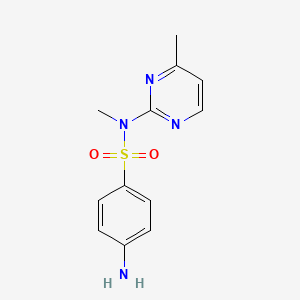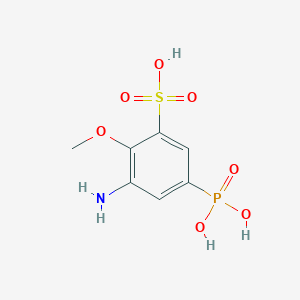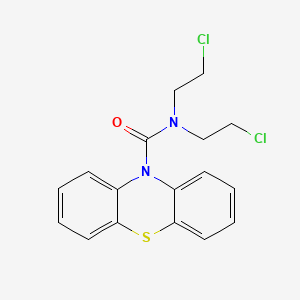
2,4-Diethoxyphenyl ethyl carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Diethoxyphenyl ethyl carbonate is an organic compound that belongs to the class of carbonates It is characterized by the presence of two ethoxy groups attached to a phenyl ring, which is further connected to an ethyl carbonate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diethoxyphenyl ethyl carbonate typically involves the reaction of 2,4-diethoxyphenol with ethyl chloroformate in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ethyl chloroformate. The general reaction scheme is as follows:
2,4-Diethoxyphenol+Ethyl chloroformate→2,4-Diethoxyphenyl ethyl carbonate+HCl
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer better control over reaction conditions and higher yields. The use of automated reactors and precise temperature control ensures the efficient production of the compound.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Diethoxyphenyl ethyl carbonate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the compound can be hydrolyzed to yield 2,4-diethoxyphenol and ethyl alcohol.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The phenyl ring can undergo oxidation reactions to form quinones or other oxidized derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Hydrolysis: 2,4-Diethoxyphenol and ethyl alcohol.
Substitution: Various substituted phenyl ethyl carbonates.
Oxidation: Quinones or other oxidized phenyl derivatives.
Aplicaciones Científicas De Investigación
2,4-Diethoxyphenyl ethyl carbonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,4-Diethoxyphenyl ethyl carbonate depends on its specific application. In biological systems, it may interact with cellular components through hydrogen bonding or hydrophobic interactions. The ethoxy groups can enhance the compound’s solubility and facilitate its transport across cell membranes. The carbonate moiety can undergo hydrolysis, releasing active phenolic compounds that exert biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dimethoxyphenyl ethyl carbonate: Similar structure but with methoxy groups instead of ethoxy groups.
2,4-Diethoxyphenyl methyl carbonate: Similar structure but with a methyl carbonate moiety instead of ethyl carbonate.
2,4-Diethoxyphenyl propyl carbonate: Similar structure but with a propyl carbonate moiety instead of ethyl carbonate.
Uniqueness
2,4-Diethoxyphenyl ethyl carbonate is unique due to the presence of ethoxy groups, which can influence its solubility, reactivity, and biological activity. The ethyl carbonate moiety provides a balance between hydrophobic and hydrophilic properties, making it suitable for various applications.
Propiedades
Número CAS |
64470-46-8 |
|---|---|
Fórmula molecular |
C13H18O5 |
Peso molecular |
254.28 g/mol |
Nombre IUPAC |
(2,4-diethoxyphenyl) ethyl carbonate |
InChI |
InChI=1S/C13H18O5/c1-4-15-10-7-8-11(12(9-10)16-5-2)18-13(14)17-6-3/h7-9H,4-6H2,1-3H3 |
Clave InChI |
OYGPDIMBHNQLFI-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC(=C(C=C1)OC(=O)OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![9-methyl-6H-chromeno[4,3-b]quinoline](/img/structure/B14500248.png)
![4-[1-(Diethylamino)ethyl]benzonitrile](/img/structure/B14500249.png)




![Glycyl-N-{4-[(E)-phenyldiazenyl]naphthalen-1-yl}-L-prolinamide](/img/structure/B14500269.png)





